molecular formula C13H13NO B8534976 2-(4-Oxo-cyclohexyl)-benzonitrile

2-(4-Oxo-cyclohexyl)-benzonitrile

Cat. No. B8534976
M. Wt: 199.25 g/mol
InChI Key: ZVLBJKNGHKHYDG-UHFFFAOYSA-N
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Patent
US06255315B1

Procedure details

To a stirring solution of 2-(1,4-Dioxaspiro[4.5]dec -8-yl)benzonitrile (8.7 g, 35.7 mmol) in dioxane (200 mL) was added 1N HCl (200 mL) and the reaction heated to 80° C. for 2 hours. The reaction was cooled to room temperature and poured into water (1 L) the mixture was extracted with ethyl acetate (3×250 mL). The combined organics were washed with brine (200 mL) and then dried over anhydrous magnesium sulfate, filtered and concentrated at reduced pressure to give the product.
Name
2-(1,4-Dioxaspiro[4.5]dec -8-yl)benzonitrile
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=3[C:13]#[N:14])[CH2:7][CH2:6]2)[O:4]CC1.Cl.O>O1CCOCC1>[O:4]=[C:5]1[CH2:6][CH2:7][CH:8]([C:11]2[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=2[C:13]#[N:14])[CH2:9][CH2:10]1

Inputs

Step One
Name
2-(1,4-Dioxaspiro[4.5]dec -8-yl)benzonitrile
Quantity
8.7 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=C(C#N)C=CC=C2
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×250 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
O=C1CCC(CC1)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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